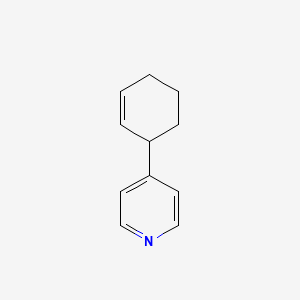
4-(Cyclohex-2-en-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohex-2-en-1-yl)pyridine is a chemical compound with the molecular formula C11H13N It is a derivative of pyridine, where the pyridine ring is substituted with a cyclohexene ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-2-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-ylmagnesium bromide with pyridine-4-carbaldehyde. The reaction is typically carried out in an inert atmosphere using anhydrous solvents to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired product.
Another method involves the use of cyclohex-2-en-1-yl chloride and pyridine in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to facilitate the synthesis on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
4-(Cyclohex-2-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to 4-(Cyclohexyl)pyridine.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(Cyclohex-2-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Cyclohex-2-en-1-yl)pyridine depends on its interaction with molecular targets. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclohexene ring provides a hydrophobic moiety that can enhance the compound’s ability to interact with lipid membranes or hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
4-(Cyclohexyl)pyridine: Similar structure but with a fully saturated cyclohexane ring.
4-(Phenyl)pyridine: Substituted with a phenyl group instead of a cyclohexene ring.
4-(Cyclohex-2-en-1-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
4-(Cyclohex-2-en-1-yl)pyridine is unique due to the presence of both a pyridine ring and a cyclohexene ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
78905-51-8 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
4-cyclohex-2-en-1-ylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h2,4,6-10H,1,3,5H2 |
InChIキー |
PDQJCKOMAXMYBZ-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


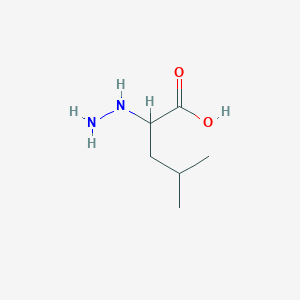
![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)
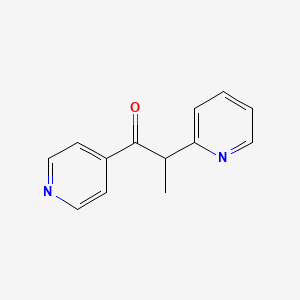
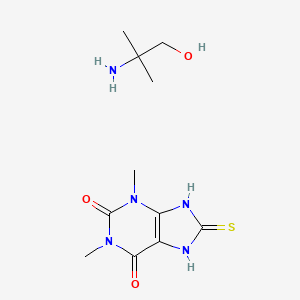
![2,5-Dimethoxy-3,6-bis[(2-phenylethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13994921.png)

![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)
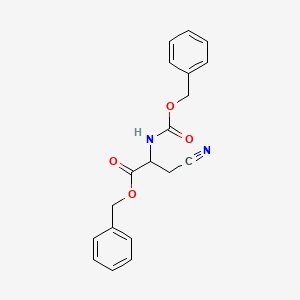
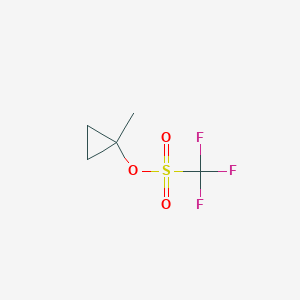
![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)

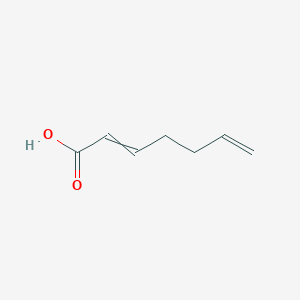
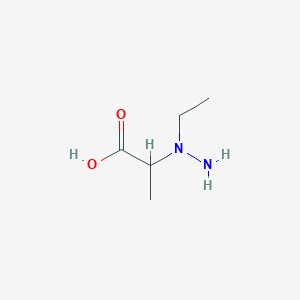
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
